Cas no 618070-49-8 (Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate)
Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 1-METHYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLATE
- Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate
- ETHYL 1-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE
- Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate
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- Inchi: 1S/C14H16N2O2/c1-4-18-14(17)13-9-12(15-16(13)3)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3
- InChI Key: ZOHDJFVDVYZDIK-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(C2C=CC(C)=CC=2)=NN1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 288
- Topological Polar Surface Area: 44.1
Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522909-1g |
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate |
618070-49-8 | 95% | 1g |
$125 | 2022-06-10 | |
| Chemenu | CM522909-5g |
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate |
618070-49-8 | 95% | 5g |
$373 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739239-1g |
Ethyl 1-methyl-3-(p-tolyl)-1h-pyrazole-5-carboxylate |
618070-49-8 | 98% | 1g |
¥1146.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739239-5g |
Ethyl 1-methyl-3-(p-tolyl)-1h-pyrazole-5-carboxylate |
618070-49-8 | 98% | 5g |
¥3694.00 | 2024-05-06 | |
| Crysdot LLC | CD11090789-5g |
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate |
618070-49-8 | 95+% | 5g |
$668 | 2024-07-18 | |
| A2B Chem LLC | AG75248-1mg |
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate |
618070-49-8 | 97 | 1mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | AG75248-2mg |
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate |
618070-49-8 | 97 | 2mg |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | AG75248-3mg |
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate |
618070-49-8 | 97 | 3mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | AG75248-5mg |
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate |
618070-49-8 | 97 | 5mg |
$118.00 | 2024-04-19 | |
| A2B Chem LLC | AG75248-10mg |
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate |
618070-49-8 | 97 | 10mg |
$135.00 | 2024-04-19 |
Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate
Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate (CAS No. 618070-49-8): A Comprehensive Overview
Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate (CAS No. 618070-49-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits a range of potential applications, particularly in the development of novel therapeutic agents. The molecular structure of Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate incorporates a pyrazole core, which is a heterocyclic aromatic ring system known for its versatility in drug design.
The pyrazole moiety, particularly in its substituted forms, has been extensively studied for its pharmacological properties. The presence of an ethyl ester group at the 5-position and a methyl group at the 1-position, along with a para-tolyl substituent at the 3-position, contributes to the compound's distinct chemical profile. These structural features not only influence its reactivity but also play a crucial role in determining its biological activity.
In recent years, there has been a surge in research focused on developing new derivatives of pyrazole-based compounds due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The< strong>Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate structure is particularly intriguing because it combines several pharmacophoric elements that are known to enhance drug efficacy and selectivity.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The pyrazole core provides a stable scaffold that can be modified to target specific biological pathways. For instance, studies have shown that substituted pyrazoles can interact with enzymes and receptors involved in disease processes, making them promising candidates for therapeutic intervention. The ethyl ester group at the 5-position offers opportunities for further chemical modifications, allowing researchers to fine-tune the compound's properties for optimal biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. These tools have been instrumental in identifying key interactions between Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate and biological targets. For example, virtual screening studies have suggested that this compound may interact with enzymes involved in inflammation and cancer progression, providing a rationale for further experimental investigation.
The synthesis of Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the condensation of appropriate precursors to form the pyrazole ring, followed by functional group transformations to introduce the ethyl ester and methyl groups. The para-tolyl substituent is often introduced through electrophilic aromatic substitution reactions. The efficiency and yield of these synthetic steps are critical factors that determine the feasibility of producing this compound on an industrial scale.
In addition to its potential therapeutic applications, Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate has also been explored for its role in materials science. Pyrazole derivatives are known for their ability to form coordination complexes with metal ions, which can be utilized in various catalytic and sensing applications. The unique structural features of this compound make it an attractive candidate for designing novel materials with enhanced functional properties.
The pharmacokinetic properties of Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate are another area of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary studies have suggested that this compound may exhibit favorable pharmacokinetic profiles, although further research is needed to confirm these findings.
The development of new pharmaceuticals is often hampered by challenges such as low bioavailability and rapid metabolism. However, the structural features of Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate offer hope that these issues can be addressed through rational drug design. By optimizing the molecular structure for better solubility and metabolic stability, researchers can enhance the compound's therapeutic potential.
In conclusion, Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate (CAS No. 618070-49-8) represents a promising avenue for innovation in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activities make it a valuable asset in the search for new treatments for various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly significant role in drug development efforts worldwide.
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